molecular formula C11H14N4 B1466929 2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine CAS No. 1368615-29-5

2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine

Cat. No.: B1466929
CAS No.: 1368615-29-5
M. Wt: 202.26 g/mol
InChI Key: NXJPOGXBLLGYFI-UHFFFAOYSA-N
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Description

2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core structure. This compound is of significant interest due to its potential pharmacological properties and its structural resemblance to biologically active molecules such as purines .

Biochemical Analysis

Biochemical Properties

2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine plays a significant role in biochemical reactions due to its ability to interact with enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as kinases, which are crucial in cell signaling pathways . The interaction between this compound and these enzymes involves binding to the active site, thereby preventing the enzyme from catalyzing its substrate. Additionally, this compound can interact with proteins involved in cellular metabolism, affecting their function and activity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those involving kinases and phosphatases . By modulating these pathways, this compound can alter gene expression and cellular metabolism. For instance, it can upregulate or downregulate the expression of specific genes, leading to changes in protein synthesis and cellular function . Furthermore, this compound can affect cellular metabolism by interacting with metabolic enzymes, thereby influencing the production and utilization of energy within the cell .

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to the active sites of enzymes, such as kinases, through hydrogen bonding and hydrophobic interactions . By occupying the active site, this compound inhibits the enzyme’s activity, preventing it from catalyzing its substrate. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions can lead to changes in the transcriptional activity of specific genes, resulting in altered protein synthesis and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. This compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to this compound can lead to changes in cellular function, such as altered gene expression and metabolic activity . These long-term effects are likely due to the compound’s ability to modulate key signaling pathways and metabolic processes within the cell.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can effectively modulate cellular signaling pathways . At higher doses, this compound can exhibit toxic effects, such as hepatotoxicity and nephrotoxicity . These adverse effects are likely due to the compound’s ability to interact with multiple biomolecules and disrupt normal cellular function. Threshold effects have also been observed, where a certain dosage is required to achieve a significant biological response .

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound can be metabolized by cytochrome P450 enzymes in the liver, leading to the formation of metabolites that can be further processed or excreted . Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes. This can result in changes in metabolite levels and overall metabolic activity within the cell.

Chemical Reactions Analysis

2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine can be compared with other imidazo[4,5-b]pyridine derivatives such as:

Properties

IUPAC Name

2-(3-cyclopropylimidazo[4,5-b]pyridin-2-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4/c12-6-5-10-14-9-2-1-7-13-11(9)15(10)8-3-4-8/h1-2,7-8H,3-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXJPOGXBLLGYFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NC3=C2N=CC=C3)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 2
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 3
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 4
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 5
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine
Reactant of Route 6
2-(3-cyclopropyl-3H-imidazo[4,5-b]pyridin-2-yl)ethan-1-amine

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